2-(3-Methylphenoxy)aniline hydrochloride

Description

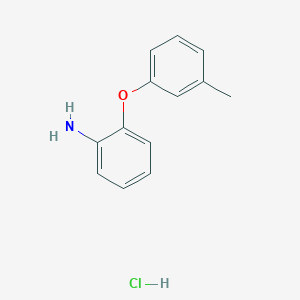

2-(3-Methylphenoxy)aniline hydrochloride (CAS 1158494-16-6) is a substituted aromatic amine hydrochloride with the molecular formula C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol . Its structure consists of an aniline moiety (a benzene ring with an amino group) linked via an ether bridge to a 3-methylphenyl group, with the amino group protonated as a hydrochloride salt (Figure 1). Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1 donor (NH₃⁺) and 2 acceptors (O, Cl⁻) .

- Rotatable bonds: 2 (ether bridge and methyl group) .

- Stability: Typically supplied as a crystalline solid, stable for ≥5 years at -20°C under recommended storage conditions .

This compound is primarily used as a building block in pharmaceutical and agrochemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDSOQMUIOXPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(3-methylphenoxy)aniline hydrochloride with four structurally related aniline derivatives:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance solubility in polar solvents, while bulky groups (e.g., benzyloxy) reduce rotational freedom .

- Hydrogen Bonding: Higher acceptor counts (e.g., 3 in 3-fluorophenoxy derivative) correlate with increased solubility in aqueous media .

2-(3-Methylphenoxy)aniline Hydrochloride

- Pharmacological Potential: Derivatives like NAPMA inhibit osteoclast differentiation by downregulating NFATc1 and cathepsin K, showing promise for osteoporosis treatment .

- Toxicity: No carcinogenicity data available.

3-(Difluoromethyl)-2-methylaniline Hydrochloride

- Activity : Difluoromethyl groups enhance metabolic stability, making this compound a candidate for enzyme inhibitor design .

2-(Benzyloxy)-4-chloro-3-methylaniline Hydrochloride

- Applications : The benzyloxy group may improve blood-brain barrier penetration, useful in CNS-targeting drugs .

3-Chloro-2-(methoxymethyl)aniline Hydrochloride

- Toxicity : Chlorine substituents can increase hepatotoxicity risks, as seen in halogenated aniline analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.